2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound that features both pyridine and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and imidazole moieties in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile typically involves the condensation of 2-aminopyridine with a suitable dicarbonitrile precursor. One common method involves the reaction of 2-aminopyridine with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole and pyridine rings.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted pyridine and imidazole derivatives with various functional groups.
Scientific Research Applications
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of both pyridine and imidazole rings allows for versatile binding interactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
2-(Pyridin-2-yl)-1H-imidazole-4,5-dimethyl: Similar structure but with methyl groups instead of nitrile groups.
Uniqueness
2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of nitrile groups, which can participate in various chemical reactions and influence the compound’s reactivity and biological activity. The combination of pyridine and imidazole rings also provides a unique scaffold for drug design and material science applications.
Properties
IUPAC Name |
2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXUDMLQOPCLAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30852519 | |
Record name | 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30852519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58259-78-2 | |
Record name | 2-(2-Pyridinyl)-1H-imidazole-4,5-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58259-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30852519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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